molecular formula C25H23N3O7 B2942309 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate CAS No. 1351596-35-4

3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate

Cat. No.: B2942309
CAS No.: 1351596-35-4
M. Wt: 477.473
InChI Key: CBWSWHOAQIBWOL-UHFFFAOYSA-N
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Description

3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate is a useful research compound. Its molecular formula is C25H23N3O7 and its molecular weight is 477.473. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3.C2H2O4/c27-22(18-13-17-5-1-4-8-21(17)29-23(18)28)25-11-9-16(10-12-25)14-26-15-24-19-6-2-3-7-20(19)26;3-1(4)2(5)6/h1-8,13,15-16H,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWSWHOAQIBWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate is a synthetic derivative that combines various pharmacophores, potentially endowing it with significant biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a chromenone core linked to a benzo[d]imidazole moiety through a piperidine ring. The oxalate salt form enhances its solubility and bioavailability, which are crucial for its pharmacological effects.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, studies have shown that derivatives containing benzo[d]imidazole and piperidine structures can significantly reduce oxidative stress markers in cellular models. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, where effective compounds demonstrate high inhibition percentages at low concentrations .

Antimicrobial Activity

The antimicrobial potential of related piperidine derivatives has been documented extensively. For example, certain piperidine-based compounds have shown effectiveness against resistant strains of Candida auris, highlighting the importance of this scaffold in developing antifungal agents . The mechanism often involves disruption of the fungal cell membrane integrity, leading to cell death.

Anti-inflammatory Effects

Compounds similar to 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate have been investigated for their ability to inhibit the NLRP3 inflammasome pathway. This pathway is critical in mediating inflammatory responses, and inhibitors can significantly reduce IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Gastaldi et al. (2021)Identified compounds that inhibit IL-1β release by targeting the NLRP3 inflammasome, demonstrating a concentration-dependent effect .
Recent Antifungal StudyNovel piperidine derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal activity .
Antioxidant EvaluationCompounds exhibited up to 89.92% inhibition of DPPH radicals at 1 mg/mL concentration, showcasing their potential as antioxidants .

The biological activity of the compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in the chromenone structure facilitates electron donation, neutralizing free radicals.
  • Membrane Disruption : The lipophilic nature of the piperidine component enhances membrane penetration, leading to cell lysis in microbial pathogens.
  • Inflammasome Inhibition : Structural features allow for binding to protein targets involved in inflammatory pathways, reducing cytokine release.

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